Sequosempervirin B

Descripción

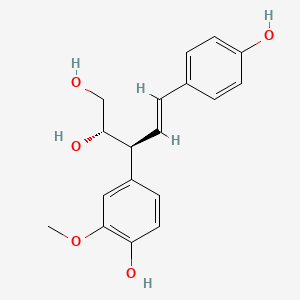

Sequosempervirin B (CAS: 864719-17-5; molecular formula: C₁₈H₂₀O₅; molecular weight: 316.35) is a nor-lignan compound first isolated from Sequoia sempervirens (California redwood) and other plants such as Croomia species . Structurally, it belongs to the spiro-norlignan family, characterized by a spiro[4,5]decane core fused with aromatic rings. Its isolation, structural elucidation (via NMR, IR, and MS), and synthetic pathways (e.g., ring-closing metathesis and Fe-catalyzed annulation) have been documented in phytochemical and synthetic studies .

Propiedades

IUPAC Name |

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWXFOFDIRHTQG-GRNKITJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sequosempervirin B is typically isolated from the branches and leaves of Sequoia sempervirens through extraction processes. The extraction involves using solvents such as ethanol to obtain the compound from air-dried, powdered stems and leaves .

Análisis De Reacciones Químicas

Sequosempervirin B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Sequosempervirin B has several scientific research applications:

Chemistry: It is used as a model compound in studying the chemical behavior of norlignans and their derivatives.

Biology: Its antifungal properties make it a valuable compound for studying fungal infections and developing antifungal agents.

Industry: Its natural origin and biological activity make it a candidate for developing natural product-based industrial applications

Mecanismo De Acción

Sequosempervirin B exerts its effects primarily by inhibiting cyclic adenosine monophosphate phosphodiesterase. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which can affect various cellular processes. The molecular targets and pathways involved include the cyclic adenosine monophosphate signaling pathway, which plays a crucial role in regulating cellular functions .

Comparación Con Compuestos Similares

Structural Comparison

Sequosempervirin B shares structural motifs with other spiro-norlignans and sesquiterpenoids. Key structural analogs include:

Key Structural Differences :

- This compound vs. A : this compound lacks the allylic alcohol group present in Sequosempervirin A but retains the dihydroxyphenyl and methoxy substituents .

- This compound vs. D : Sequosempervirin D has a larger molecular framework due to additional methyl groups, altering lipophilicity and bioactivity .

Mechanistic Insights :

Challenges :

- This compound’s synthesis requires precise stereocontrol during spirocyclization, leading to lower yields compared to Fe-catalyzed spirocyclic analogs .

Pharmacological Potential

Actividad Biológica

Sequosempervirin B is a natural compound derived from the branches and leaves of Sequoia sempervirens, known for its diverse biological activities, particularly its antifungal properties and its role as an inhibitor of cyclic AMP phosphodiesterase. This article delves into the biological activity of this compound, highlighting its mechanisms, biochemical properties, and potential applications in medicine and industry.

- Molecular Formula : CHO

- Molecular Weight : 316.35 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 589.0 ± 50.0 °C at 760 mmHg

- Flash Point : 310.0 ± 30.1 °C

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its application in various research fields .

This compound primarily functions as an inhibitor of cyclic AMP phosphodiesterase , leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is significant because cAMP plays a critical role in various cellular processes, including signal transduction pathways that regulate metabolism, cell division, and response to hormonal signals.

Target of Action

- Cyclic AMP Phosphodiesterase Inhibition : By inhibiting this enzyme, this compound can enhance the signaling pathways mediated by cAMP, potentially leading to various physiological effects.

Antifungal Properties

This compound has demonstrated notable antifungal activity, making it a candidate for developing new antifungal agents. Its effectiveness against fungal infections is attributed to its ability to disrupt fungal cell signaling pathways via cAMP modulation .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses antioxidant and anti-inflammatory properties. These effects may contribute to its therapeutic potential in treating conditions associated with oxidative stress and inflammation .

Applications in Research and Industry

This compound has several applications across different fields:

- Medical Research : Due to its antifungal properties, it is valuable in studying fungal infections and developing new treatments.

- Pharmaceutical Development : Its role as a phosphodiesterase inhibitor positions it as a potential candidate for drugs targeting metabolic disorders.

- Industrial Use : The natural origin and biological activity of this compound make it suitable for developing natural product-based industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Antifungal Activity | Phosphodiesterase Inhibition |

|---|---|---|---|

| This compound | Norlignan | Yes | Yes |

| Other Norlignans | Norlignan | Variable | Variable |

| Phenylpropanoids | Phenolic | Yes (some) | No |

This compound stands out due to its specific inhibitory effect on cyclic AMP phosphodiesterase combined with robust antifungal activity .

Q & A

Q. What analytical methods are recommended for characterizing Sequosempervirin B’s purity and structural integrity?

Q. How should this compound be stored to maintain stability during experiments?

Store this compound in airtight, light-protected containers at 2–8°C. Avoid repeated freeze-thaw cycles and exposure to moisture, which can accelerate degradation. Short-term transport on ice packs is acceptable, but prolonged storage at room temperature should be avoided .

Advanced Research Questions

Q. What strategies are effective for the total synthesis of this compound, considering its spiro-norlignan structure?

The synthesis of structurally related spiro-norlignans (e.g., sequosempervirin A) often employs ring-closing metathesis (RCM) as a key step. For this compound:

- Start with chiral precursors like (R)-perillaldehyde to establish stereochemistry.

- Use RCM for spirocyclization, followed by oxidation/reduction steps to install hydroxyl groups.

- Optimize protecting-group-free protocols to streamline synthesis (e.g., 9-step route for sequosempervirin A ).

- Validate intermediates via -NMR and compare optical rotation values with natural isolates .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in experimental design, such as:

- Cell line specificity : Test activity across multiple cell lines (e.g., cancer vs. normal cells) and validate with orthogonal assays (e.g., apoptosis vs. proliferation markers).

- Dose-response consistency : Use standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Statistical rigor : Apply ANOVA with post-hoc tests to confirm reproducibility across biological replicates .

Q. What chromatographic conditions resolve co-eluting impurities when analyzing this compound?

If HPLC shows multiple peaks:

- Check solvent purity : Use LC-MS grade solvents to eliminate contamination.

- Adjust mobile phase : Test gradients with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.

- Column selection : Compare C18, phenyl-hexyl, and HILIC columns for selectivity .

- System suitability : Ensure column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) are optimized .

Q. How can researchers design robust pharmacological studies to evaluate this compound’s mechanisms?

- Target identification : Use molecular docking to predict binding sites (e.g., NF-κB or COX-2) followed by surface plasmon resonance (SPR) for affinity measurements.

- Pathway analysis : Combine RNA-seq and proteomics to map signaling cascades affected by treatment.

- In vivo validation : Employ murine models with pharmacokinetic profiling to assess bioavailability and tissue distribution .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials per journal guidelines .

- Literature review : Use systematic reviews and meta-analyses to identify research gaps (e.g., this compound’s effects on non-cancer pathologies) .

- Data validation : Share raw datasets and analysis code via repositories like Zenodo to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.